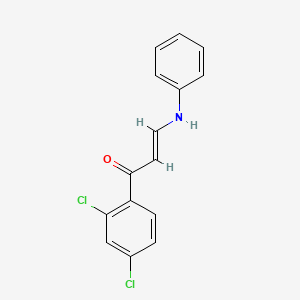
3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one, also known as DPP, is a synthetic compound that has been extensively researched for its potential applications in the field of medicinal chemistry. DPP is a yellow crystalline powder with a molecular formula of C16H11Cl2NO and a molecular weight of 308.17 g/mol.
Wirkmechanismus
The mechanism of action of 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one has been shown to inhibit the activity of certain enzymes involved in fungal and bacterial cell wall synthesis, leading to cell death.
Biochemical and Physiological Effects:
3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one can inhibit the growth of cancer cells, fungi, and bacteria. 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one has also been shown to have antioxidant and anti-inflammatory properties. In animal studies, 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one has been shown to improve cognitive function and reduce oxidative stress in the brain. Additionally, 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one has been shown to have a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one in lab experiments is its high yield and purity. Additionally, 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one has been extensively studied, and its mechanisms of action are well understood. However, one limitation of using 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one is its potential toxicity, particularly at high doses. Careful consideration should be given to the dosage and administration route when conducting experiments with 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one.
Zukünftige Richtungen
There are several future directions for research involving 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one. One area of interest is the development of 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanisms of action of 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one and its potential applications in the treatment of neurodegenerative diseases. Finally, studies investigating the pharmacokinetics and pharmacodynamics of 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one in animal models and humans are needed to determine its potential as a therapeutic agent.
In conclusion, 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one is a synthetic compound with potential applications in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one as a therapeutic agent.
Synthesemethoden
3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one can be synthesized through a variety of methods, including the Claisen-Schmidt condensation reaction between 2,4-dichlorobenzaldehyde and aniline in the presence of a base. Another method involves the reaction of 2,4-dichlorophenacyl chloride with aniline in the presence of a base. The yield of 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one obtained through these methods is typically high, and the purity can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and antimicrobial properties. 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one has also been investigated for its potential use as an antioxidant and anti-inflammatory agent. Additionally, 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(E)-3-anilino-1-(2,4-dichlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO/c16-11-6-7-13(14(17)10-11)15(19)8-9-18-12-4-2-1-3-5-12/h1-10,18H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDJAJQEJYRZTE-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=CC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

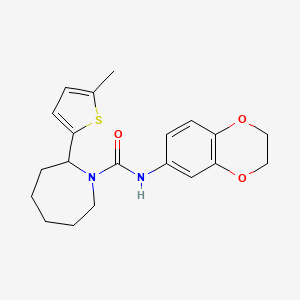
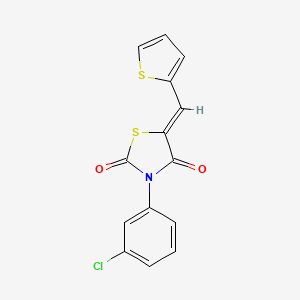
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5051726.png)
![N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5051734.png)
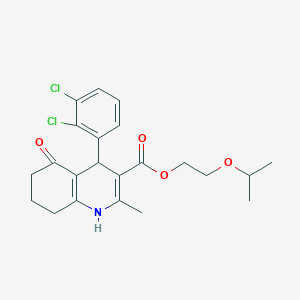
methyl]urea](/img/structure/B5051739.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5051753.png)
![11-(3-bromophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5051760.png)
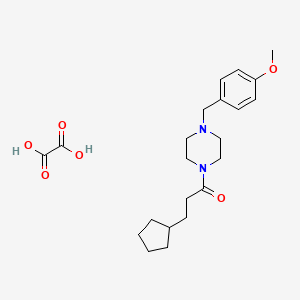
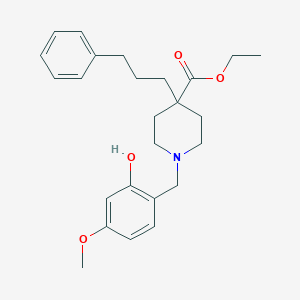

![3-(4-fluorophenyl)-5-{3-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5051794.png)
![1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5051800.png)
![N-{1-[1-(4-isobutylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5051815.png)